molecular formula C17H12F3N3O4S B13418813 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)- CAS No. 37078-97-0

2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)-

Cat. No.: B13418813
CAS No.: 37078-97-0
M. Wt: 411.4 g/mol
InChI Key: DIAXRUOBYBLEJE-UHFFFAOYSA-N
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Description

6-Amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonic acid is an organic compound known for its vibrant color properties. It is commonly used in the dye industry and is recognized for its stability and vivid hues. The compound is also referred to as Acid Red 337 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonic acid typically involves an azo coupling reaction. This process includes the reaction of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid with diazotized 2-(trifluoromethyl)aniline under alkaline conditions . The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar azo coupling reactions. The process involves the use of large reactors where the reactants are mixed under controlled temperatures and pH levels. The product is then purified through filtration and recrystallization to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable azo bonds. These bonds are responsible for the compound’s color properties. The molecular targets and pathways involved include interactions with various substrates in dyeing processes, leading to the formation of stable colored complexes .

Properties

CAS No.

37078-97-0

Molecular Formula

C17H12F3N3O4S

Molecular Weight

411.4 g/mol

IUPAC Name

6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C17H12F3N3O4S/c18-17(19,20)11-3-1-2-4-13(11)22-23-16-12(21)6-5-9-7-10(28(25,26)27)8-14(24)15(9)16/h1-8,24H,21H2,(H,25,26,27)

InChI Key

DIAXRUOBYBLEJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N

Origin of Product

United States

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